molecular formula C11H16O2Si B1585419 Phenylacetoxytrimethylsilane CAS No. 2078-18-4

Phenylacetoxytrimethylsilane

Cat. No.: B1585419
CAS No.: 2078-18-4
M. Wt: 208.33 g/mol
InChI Key: WWCXSUHALKENOU-UHFFFAOYSA-N
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Description

Phenylacetoxytrimethylsilane is an organosilicon compound with the molecular formula C11H16O2Si. It is characterized by the presence of a phenyl group (C6H5), an acetoxy group (CH3COO), and a trimethylsilyl group (Si(CH3)3). This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetoxytrimethylsilane can be synthesized through the reaction of phenylacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{C6H5CH2COOH} + \text{ClSi(CH3)3} \rightarrow \text{C6H5CH2COOSi(CH3)3} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the production process.

Types of Reactions:

  • Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of phenylacetic acid and trimethylsilanol. [ \text{C6H5CH2COOSi(CH3)3} + \text{H2O} \rightarrow \text{C6H5CH2COOH} + \text{Si(CH3)3OH} ]

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products:

    Hydrolysis: Phenylacetic acid and trimethylsilanol.

    Substitution: Depending on the nucleophile, products can include phenylacetyl derivatives with different functional groups.

Scientific Research Applications

Phenylacetoxytrimethylsilane has diverse applications in scientific research:

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenylacetoxytrimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the compound, while the phenylacetyl group provides a reactive site for further chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Phenylacetoxytrimethylsilane is unique due to the presence of both the phenylacetyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

trimethylsilyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2Si/c1-14(2,3)13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXSUHALKENOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334153
Record name Phenylacetoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2078-18-4
Record name Phenylacetoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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